Cas no 1366287-06-0 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid structure
1366287-06-0 structure
Product name:(3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid
CAS No:1366287-06-0
MF:C14H20N2O4
MW:280.319603919983
CID:6247820
PubChem ID:165524132

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid
    • EN300-1287654
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
    • 1366287-06-0
    • Inchi: 1S/C14H20N2O4/c1-9-8-15-6-5-10(9)11(7-12(17)18)16-13(19)20-14(2,3)4/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1
    • InChI Key: NAPXVIYSYDTDFM-NSHDSACASA-N
    • SMILES: O(C(N[C@@H](CC(=O)O)C1C=CN=CC=1C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 280.14230712g/mol
  • Monoisotopic Mass: 280.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.5Ų
  • XLogP3: 1.2

(3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1287654-1.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
1g
$0.0 2023-06-07
Enamine
EN300-1287654-50mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
50mg
$768.0 2023-10-01
Enamine
EN300-1287654-10000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
10000mg
$3929.0 2023-10-01
Enamine
EN300-1287654-1000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
1000mg
$914.0 2023-10-01
Enamine
EN300-1287654-500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
500mg
$877.0 2023-10-01
Enamine
EN300-1287654-2500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
2500mg
$1791.0 2023-10-01
Enamine
EN300-1287654-250mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
250mg
$840.0 2023-10-01
Enamine
EN300-1287654-5000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
5000mg
$2650.0 2023-10-01
Enamine
EN300-1287654-100mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-4-yl)propanoic acid
1366287-06-0
100mg
$804.0 2023-10-01

Additional information on (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid

Research Briefing on (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid (CAS: 1366287-06-0)

The compound (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid (CAS: 1366287-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid as a key intermediate in the synthesis of novel small-molecule inhibitors targeting protein-protein interactions (PPIs). Its unique structural features, including the tert-butoxycarbonyl (Boc) protected amino group and the 3-methylpyridin-4-yl moiety, make it a versatile building block for the development of pharmacologically active compounds. Researchers have successfully utilized this compound in the synthesis of inhibitors for kinases and other enzymes involved in cancer and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was employed as a precursor for the development of selective inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in tumor growth and survival. The study demonstrated that derivatives of (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid exhibited potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range. These findings underscore the compound's potential as a scaffold for anticancer drug development.

Further investigations have explored the compound's utility in peptide mimetics and prodrug design. Its chiral center at the 3-position and the presence of the carboxylic acid group allow for facile conjugation with other pharmacophores, enabling the creation of hybrid molecules with enhanced bioavailability and target specificity. For instance, a recent patent application (WO2023056123) describes the use of this compound in the design of prodrugs for neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid. Issues such as metabolic stability and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Ongoing research aims to refine the compound's scaffold to improve its drug-like properties while maintaining its biological efficacy.

In conclusion, (3S)-3-{(tert-butoxy)carbonylamino}-3-(3-methylpyridin-4-yl)propanoic acid (CAS: 1366287-06-0) represents a valuable tool in medicinal chemistry, with broad applications in the design of inhibitors, peptide mimetics, and prodrugs. Its continued exploration holds promise for the discovery of new therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. Future studies should focus on overcoming current limitations and translating these findings into clinically viable candidates.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.